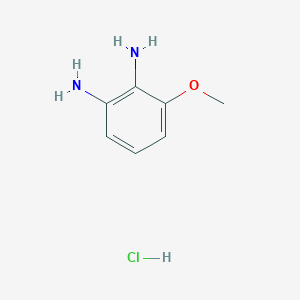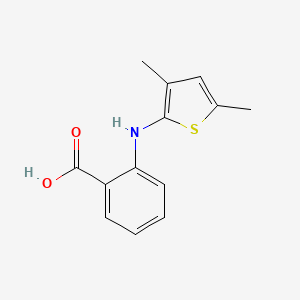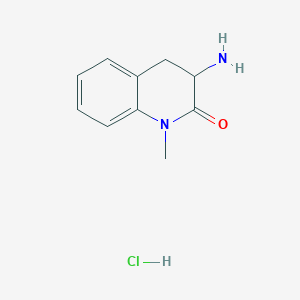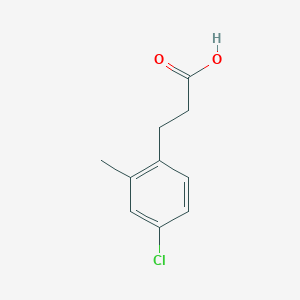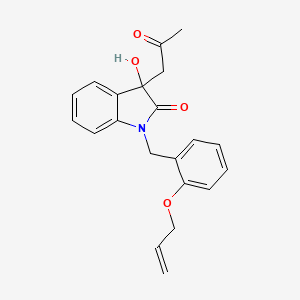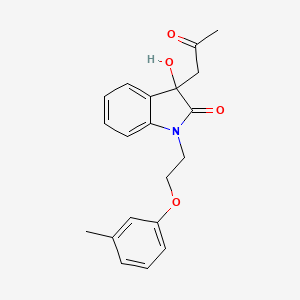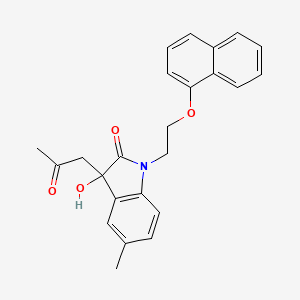
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Vue d'ensemble
Description
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. HN1 is a derivative of 3-hydroxy-3-(2-oxopropyl)indolin-2-one, and it contains a naphthalene group that is attached to the indolinone ring.
Applications De Recherche Scientifique
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one has been studied for its potential applications in several areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, this compound has been investigated for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is not fully understood, but it is believed to involve several pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, potentially through the inhibition of the Akt/mTOR signaling pathway. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity by activating the Nrf2/ARE signaling pathway and inhibiting the JNK signaling pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell viability. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, leading to a reduction in neuronal damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its potential as a multi-targeted agent, with effects on cancer cells, neurons, and inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, including further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential as a therapeutic agent in animal models. Additionally, this compound could be studied in combination with other compounds to determine its potential synergistic effects. Finally, the use of this compound in other areas of scientific research, such as cardiovascular disease and diabetes, could be explored.
Propriétés
IUPAC Name |
3-hydroxy-5-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-10-11-21-20(14-16)24(28,15-17(2)26)23(27)25(21)12-13-29-22-9-5-7-18-6-3-4-8-19(18)22/h3-11,14,28H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCMOYWXSHTETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3292579.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
